molecular formula C11H14N4O2 B1671503 Mepirizole CAS No. 18694-40-1

Mepirizole

Cat. No. B1671503
CAS RN: 18694-40-1
M. Wt: 234.25 g/mol
InChI Key: RHAXSHUQNIEUEY-UHFFFAOYSA-N
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Description

Mepirizole, also known as Epirizole, is an anxiolytic drug of the phenylpiperazine group with additional antidepressant properties . It is marketed in Spain under the brand name Psigodal . It acts as a 5-HT2A and α1-adrenergic receptor antagonist . Mepirizole inhibits the reuptake and induces the release of serotonin, dopamine, and norepinephrine to varying extents . It has been described as a serotonin antagonist and reuptake inhibitor (SARI) .


Synthesis Analysis

The synthesis of Mepirizole and its analogs involves the substitution, replacement, or removal of functional groups on a pyrazole ring . This allows for the synthesis of a series of analogs with different moieties, affecting the electronics and by extension the properties of the resultant compounds .


Molecular Structure Analysis

The molecular structure of Mepirizole has been determined by X-ray methods . The structure comprises infinite chains parallel to [001] built up of 1-bis (monodentate) squarate- O1O3 C4O4 anions bridging [Cu (mpym) (H2O)] 2+ units . The copper (II) ions display distorted trigonal-bipyramidal geometry .


Chemical Reactions Analysis

Mepirizole is part of a class of drugs known as nonsteroidal anti-inflammatory agents (NSAIDs) . It shows anti-inflammatory activity and can be used in chronic rheumatoid arthritis research . In vitro, Mepirizole increases MDR1 mRNA expression in Caco-2 cells .

Scientific Research Applications

1. Anti-inflammatory Properties and Gastric Lesions

Mepirizole, a basic non-steroidal anti-inflammatory compound, has been studied for its effects on gastric lesions in rats. Research indicates that mepirizole, at a dose of 200 mg/kg, reduces the ulcer index in the rat stomach when combined with stress-inducing conditions. This suggests a potential role of mepirizole in modulating gastric lesions induced by acidic anti-inflammatory compounds under stress conditions (Kobayashi, Chono, & Yamada, 2007).

2. Synthesis and Characterization in Chemistry

In the field of chemistry, mepirizole has been utilized in the synthesis of metal complexes. Studies have focused on the reaction of mepirizole with tin(IV) halides and dimethyltin(IV) dihalides, resulting in complexes that were characterized by various spectroscopic methods. The crystal structures of these complexes have been determined by X-ray diffractometry, providing insights into their molecular configurations and potential applications in material science (Álvarez-Boo et al., 2001).

3. Interaction with DNA

Mepirizole has been studied for its interaction with DNA, particularly in the context of its reaction with cisplatin, transplatin, and Pd(II) and Pt(II) derivatives. The modifications caused by these compounds on pBR322 DNA were observed using atomic force microscopy, revealing changes in the DNA structure and providing valuable insights for pharmaceutical and medicinal chemistry research (Onoa & Moreno, 2002).

Future Directions

While the future directions specific to Mepirizole were not found in the search results, it is worth noting that the field of drug discovery and development based on imidazole and benzimidazole bioisosteres is an attractive topic with infinite potentiality .

properties

IUPAC Name

4-methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-7-5-9(16-3)13-11(12-7)15-10(17-4)6-8(2)14-15/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAXSHUQNIEUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045422
Record name Epirizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532970
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Epirizole

CAS RN

18694-40-1
Record name Epirizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18694-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epirizole [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018694401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epirizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08991
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epirizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epirizole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIRIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B46O2FH8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

90-92
Record name Epirizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08991
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
852
Citations
L Soto, JP Legros, MC Molla, J Garcia - … Crystallographica Section C …, 1987 - scripts.iucr.org
… The Cu2+ ions are four-coordinated by two mepirizole N atoms and two C1 atoms; the N-Cu-… the mepirizole ligand have been reported to date with the exception of that of bis(mepirizole)…
Number of citations: 24 scripts.iucr.org
J García-Lozano, J Server-Carrió, E Escrivà… - Polyhedron, 1997 - Elsevier
… All structural studies show that mepirizole behaves as a bidentate ligand through two … Here we report the crystal structure and electronic properties of a new five-coordinated mepirizole-…
Number of citations: 38 www.sciencedirect.com
E Escrivà, J García-Lozano, J Martínez-Lillo… - Inorganic …, 2003 - ACS Publications
A novel μ-pyrazolato−μ-hydroxo-dibridged copper(II) complex has been synthezised and structurally characterized: [{Cu(mepirizole)Br} 2 (μ-OH)(μ-pz)] (mepirizole = 4-methoxy-2-(5-…
Number of citations: 45 pubs.acs.org
L Soto, J Garcia, E Escriva, JP Legros… - Inorganic …, 1989 - ACS Publications
It is now well-known that multiatom bridges can propagate magnetic exchange interactions between paramagnetic metal ions. 2 The dependence of the magnetic exchange upon the …
Number of citations: 89 pubs.acs.org
L Soto, J Garcia, E Escriva, JP Legros - Polyhedron, 1992 - Elsevier
… All structural studies show that “mepirizole” behaves as a … coordination of only one or two “mepirizole” molecules to the … , conformation of the “mepirizole” molecules and distortion of …
Number of citations: 11 www.sciencedirect.com
Y TANAKA, M SANO - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
… This paper presents a qualitative method to identify the human urinary metabolites of mepirizole by using the stable isotope labeled compound. The metabolic pathways of mepirizole …
Number of citations: 5 www.jstage.jst.go.jp
V Nagarajan, R Chandiramouli - Molecular Simulation, 2023 - Taylor & Francis
… acetaminophen and mepirizole drug molecules in … mepirizole adsorption on ζ-PNT is reported. The outcome reveals that ζ-PNT is a possible material for acetaminophen and mepirizole …
Number of citations: 15 www.tandfonline.com
S Iinuma, T Yoshikawa, N Yoshida, Y Naito… - Digestive diseases and …, 1998 - Springer
… ulcersinduced by mepirizole was investigated in rats. Oraladministration of mepirizole (200 mg… Mepirizole increased thesurface expression of adhesion molecule CD18 on PMNs in vitro. …
Number of citations: 15 link.springer.com
M Benetó, L Soto, J García-Lozano, E Escrivá… - Journal of the …, 1991 - pubs.rsc.org
… So, the planarity of the mepirizole ligand as well as its rigidity [the bite value, 1.28 A, … (I1) mepirizole oxalates] is once again confirmed. Finally, it must be stressed that the mepirizole …
Number of citations: 38 pubs.rsc.org
Y Ishihara, Y Yamada, Y Hata, S Okabe - Digestive Diseases and …, 1983 - Springer
… We reported that mepirizole induced duodenal ulcers and … mepirizole also induces such damage in other strains of rats and other species of laboratory animals. Since mepirizole was …
Number of citations: 20 link.springer.com

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